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molecular formula C20H22BrFN2O B195639 Citalopram hydrobromide CAS No. 59729-32-7

Citalopram hydrobromide

Cat. No. B195639
M. Wt: 405.3 g/mol
InChI Key: WIHMBLDNRMIGDW-UHFFFAOYSA-N
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Patent
US07411077B2

Procedure details

To a mixture 5.42 g sodium hydride in 120 ml of dimethylsulfoxide, previously heated at 60° C. for 30 minutes, under nitrogen flow, a solution of 30 g of 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile obtained in Example 2 in 75 ml of dimethylsulfoxide is added, without exceeding 25° C. The solution is maintained under stirring for 30 minutes and, in 10 minutes, 33 g of 3-(dimethylamino)propylchloride are added without exceeding 25° C. After about 2-hour stirring at 25° C., the mixture is cooled at 10° C. and 300 ml of water are added dropwise and then 120 ml of ethyl acetate. The mixture is stirred and diluted with 1650 ml of water and 120 ml of ethyl acetate. The mixture is let 1 hour under stirring, then the phases are separated; the organic one is collected and the aqueous one is washed with 3×150 ml of ethyl acetate. After separation of the phases, the aqueous one is discarded and the collected organic ones are washed with 900 ml of water. The organic phase is dehydrated with anhydrous Na2SO4 and is concentrated under vacuum at 50° C. until an oil is obtained, which is treated with 60 ml of acetone. The mixture is stirred in order to obtain a solution, that is cooled at 10° C. and treated with about 10 ml of 48% HBr in order to adjust the pH value from 9.8-9.5 to 7.0. After 1 hour-stirring at pH=7 constant, the solvent is evaporated under vacuum at 50° C. and the residue is treated with 100 ml of acetone. The suspension is stirred at 25° C. for 30 minutes, then it is cooled at 0-5° C. and it is let at cold for 15 hours. The product is filtered, washed with cold acetone (0-5° C.) and is dried under vacuum at 50° C. Thus 34.88 g of citalopram hydrobromide with a purity (HPLC)=99.15% are obtained.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
5.42 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
1650 mL
Type
solvent
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[C:18]3[C:13](=[CH:14][C:15]([C:19]#[N:20])=[CH:16][CH:17]=3)[CH2:12][O:11]2)=[CH:6][CH:5]=1.[CH3:21][N:22]([CH3:27])[CH2:23][CH2:24][CH2:25]Cl.[BrH:28]>CS(C)=O.O.C(OCC)(=O)C.CC(C)=O>[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][C:10]1([C:7]2[CH:8]=[CH:9][C:4]([F:3])=[CH:5][CH:6]=2)[O:11][CH2:12][C:13]2[CH:14]=[C:15]([C:19]#[N:20])[CH:16]=[CH:17][C:18]1=2)[CH3:27].[BrH:28] |f:0.1,9.10|

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
mixture
Quantity
5.42 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C#N
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
33 g
Type
reactant
Smiles
CN(CCCCl)C
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Step Eight
Name
Quantity
1650 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under stirring for 30 minutes and, in 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
without exceeding 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is maintained
CUSTOM
Type
CUSTOM
Details
without exceeding 25° C
STIRRING
Type
STIRRING
Details
After about 2-hour stirring at 25° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred
WAIT
Type
WAIT
Details
The mixture is let 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
the organic one is collected
WASH
Type
WASH
Details
the aqueous one is washed with 3×150 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
After separation of the phases
WASH
Type
WASH
Details
the collected organic ones are washed with 900 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum at 50° C. until an oil
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
The mixture is stirred in order
CUSTOM
Type
CUSTOM
Details
to obtain a solution, that
TEMPERATURE
Type
TEMPERATURE
Details
is cooled at 10° C.
STIRRING
Type
STIRRING
Details
After 1 hour-stirring at pH=7 constant
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum at 50° C.
ADDITION
Type
ADDITION
Details
the residue is treated with 100 ml of acetone
STIRRING
Type
STIRRING
Details
The suspension is stirred at 25° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled at 0-5° C.
CUSTOM
Type
CUSTOM
Details
cold for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with cold acetone (0-5° C.)
CUSTOM
Type
CUSTOM
Details
is dried under vacuum at 50° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Measurements
Type Value Analysis
AMOUNT: MASS 34.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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